1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide
Overview
Description
1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide is a chemical compound with the molecular formula C15H21BrN2O2. It is known for its unique structure, which includes a bicyclic octane ring and a nitrophenyl group. This compound is often used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
The synthesis of 1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide typically involves the reaction of 1-azoniabicyclo[2.2.2]octane with 2-(4-nitrophenyl)ethyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or chloride ions under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The bicyclic structure allows the compound to fit into specific binding sites, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide include:
1-[2-(4-Nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane chloride: Similar structure but with a chloride ion instead of bromide.
1-[2-(4-Aminophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide: Contains an amino group instead of a nitro group.
1-[2-(4-Methylphenyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide: Contains a methyl group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of a nitrophenyl group and a bicyclic octane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]-1-azoniabicyclo[2.2.2]octane;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N2O2.BrH/c18-16(19)15-3-1-13(2-4-15)5-9-17-10-6-14(7-11-17)8-12-17;/h1-4,14H,5-12H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINQEHDNQXSCFU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1CC2)CCC3=CC=C(C=C3)[N+](=O)[O-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628627 | |
Record name | 1-[2-(4-Nitrophenyl)ethyl]-1-azabicyclo[2.2.2]octan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73997-48-5 | |
Record name | 1-[2-(4-Nitrophenyl)ethyl]-1-azabicyclo[2.2.2]octan-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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